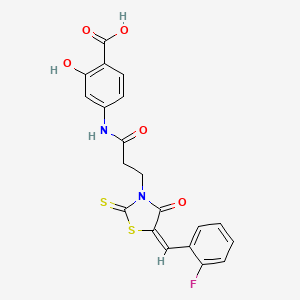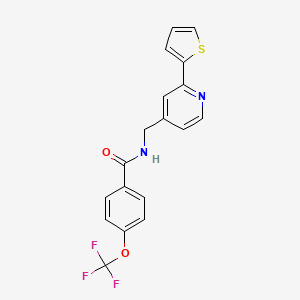
(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol
Vue d'ensemble
Description
“(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” is a chemical compound with the molecular formula C11H14O2 . It is a derivative of benzofuran, a type of organic compound that is widely found in natural and unnatural compounds with a wide range of biological and pharmacological applications .
Synthesis Analysis
The synthesis of benzofuran derivatives, including “this compound”, has been a subject of interest in the field of organic chemistry . One of the strategies involves the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C11H14O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,12H,6-7H2,1-2H3 . This indicates that the molecule consists of a benzofuran ring with two methyl groups attached to the 2-position and a methanol group attached to the 4-position .
Chemical Reactions Analysis
The chemical reactions involving benzofuran derivatives are diverse. The 2-position of benzofuran may be unsubstituted, or substituents with halogens, nitro and hydroxyl groups may enhance the antimicrobial activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 178.23 .
Applications De Recherche Scientifique
Catalyst Development for Methanol Conversion
Research on catalysts for the conversion of methanol to dimethyl ether (DME), a clean fuel and value-added chemical, is a significant area of interest. Studies focus on γ-Al2O3, various zeolites, and modifications thereof for methanol dehydration processes (Bateni & Able, 2018). This highlights the ongoing development in catalyst technologies for methanol conversion processes, potentially relevant to complex methanol derivatives.
Methanol as a Building Block for Chemical Synthesis
Methanol serves as a key feedstock in the production of formaldehyde, acetic acid, and various chemicals through processes such as steam reforming, partial oxidation, and others. The development of efficient catalysts and reaction conditions for these conversions is an area of active research, suggesting a broader context for the utilization of methanol derivatives in chemical synthesis (García et al., 2021).
Biofuels and Alternative Energy
The use of methanol and its derivatives in biofuels, such as in blends with gasoline or as a basis for biodiesel, represents another research avenue. Studies focus on the performance, emissions, and compatibility of methanol-based fuels with existing engine technologies, providing insights into the environmental and technological impacts of alternative fuels (Bharath & Selvan, 2021).
Environmental and Analytical Applications
Methanol is also studied in the context of environmental science, such as its role as a marker for assessing the condition of solid insulation in power transformers. This application leverages the chemical properties of methanol to monitor and evaluate the degradation of cellulosic insulation, demonstrating the utility of methanol in diagnostic and monitoring applications (Jalbert et al., 2019).
Mécanisme D'action
While the specific mechanism of action for “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” is not mentioned in the search results, benzofuran and its derivatives have been found to exhibit a wide array of biological activities . They have been used in the treatment of various diseases and have shown potential as antimicrobial agents .
Safety and Hazards
The safety information for “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol” includes several hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .
Orientations Futures
Benzofuran and its derivatives, including “(2,2-Dimethyl-2,3-dihydrobenzofuran-4-yl)methanol”, have emerged as a pharmacophore of choice for designing antimicrobial agents that are active toward different clinically approved targets . Future research will likely focus on the development of new therapeutic agents based on this scaffold .
Propriétés
IUPAC Name |
(2,2-dimethyl-3H-1-benzofuran-4-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-9-8(7-12)4-3-5-10(9)13-11/h3-5,12H,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTVUNBHHPCWCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=CC=C2O1)CO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Pentan-3-yloxy)phenyl]ethan-1-ol](/img/structure/B2520179.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperazine-1-carboxylate](/img/structure/B2520182.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-1,2-oxazole-5-carboxamide](/img/structure/B2520184.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-methylazetidin-3-yl)oxy]acetic acid](/img/structure/B2520186.png)


![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-2-thiophenecarboxamide](/img/structure/B2520191.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 1-[(2-chlorophenyl)methyl]-5-oxopyrrolidine-3-carboxylate](/img/structure/B2520193.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/no-structure.png)
![2-(Methylsulfanyl)-4-{[3-(trifluoromethyl)phenyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2520200.png)
![(E)-N-[2-(2-Methylphenyl)pyrazol-3-YL]-2-phenylethenesulfonamide](/img/structure/B2520202.png)